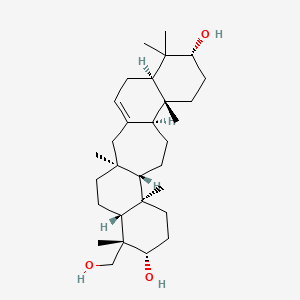
21-Episerratriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol is a natural product found in Lycopodium deuterodensum, Lycopodium clavatum, and Lycopodium japonicum with data available.
Aplicaciones Científicas De Investigación
Structural and Stereochemical Analysis : The structures of triterpenoid-triols, including 21-Episerratriol, were determined, contributing to the understanding of their chemical properties (Tsuda et al., 1974).
Chemopreventive Properties in Cancer : A study highlighted the potential of this compound as a cancer chemopreventive agent. It exhibited a remarkable inhibitory effect on skin tumor promotion in an in vivo two-stage mouse skin carcinogenesis test (Tanaka et al., 2003).
Interplay with Other Triterpenoids : Research on various triterpenoid-tetra-ols and acids isolated from Lycopodium plants showed a relationship to this compound, indicating its relevance in the broader context of triterpenoid chemistry (Tsuda, Isobe, & Sano, 1975).
Safety and Hazards
The safety data sheet for 21-Episerratriol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .
Propiedades
IUPAC Name |
(3S,6R,7S,8S,11R,12S,15S,16R,19R,21R)-7-(hydroxymethyl)-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-26(2)21-9-7-19-17-27(3)14-11-23-29(5,16-13-25(33)30(23,6)18-31)22(27)10-8-20(19)28(21,4)15-12-24(26)32/h7,20-25,31-33H,8-18H2,1-6H3/t20-,21-,22-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUNCIDAMBNEFU-CLLDTJQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C2)(CC[C@@H]([C@]3(C)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 21-Episerratriol and where is it found?
A1: this compound (serrat-14-en-3β,21β,24-triol) is a triterpenoid isolated from club-moss (Lycopodium clavatum) []. It belongs to the serratane group of triterpenoids and is one of four possible stereoisomers differing in the configurations at C-3 and C-21 [, ].
Q2: How does the stereochemistry of this compound compare to other related compounds?
A2: this compound is characterized by its specific stereochemical configuration at the C-21 position, where the hydroxyl group is in the β orientation. This distinguishes it from its isomer, serratriol, which has the hydroxyl group at C-21 in the α orientation. Researchers have isolated and characterized several related compounds from Lycopodium species, including lycoclavanol (serrat-14-en-3α,21β,24-triol) and a series of tetra-ols: lycocryptol, 21-epilycocryptol, and diepilycocryptol [, ]. These compounds differ in the number and stereochemistry of hydroxyl groups attached to the serratane skeleton.
Q3: Besides Lycopodium clavatum, are there other sources of this compound?
A3: Yes, this compound has also been isolated from Lycopodium deuterodensum, along with other compounds like lycopodine, α-onocerin, 21-episerratenediol, and 16-oxoserratenediol []. The co-occurrence of these compounds suggests possible biosynthetic relationships and common pathways within these plant species.
Q4: Has the chemical structure of this compound been confirmed through synthesis?
A4: While the provided abstracts do not explicitly mention the total synthesis of this compound, they highlight the preparation of a related compound, serrat-14-en-3α, 21α, 24-triol, from lycoclavanol []. This suggests that researchers have been exploring synthetic routes to access different stereoisomers within the serratane family, potentially including this compound. Additionally, the development of a "new method of acetonide formation of 1, 3-glycol" [] indicates ongoing efforts to manipulate the functional groups of these triterpenoids, which could aid in their synthesis and further structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

